molecular formula C16H9F3N2O2S B6080435 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline

2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline

Cat. No. B6080435
M. Wt: 350.3 g/mol
InChI Key: ACLFXSMGWFAOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline (NTPQ) is a chemical compound that belongs to the class of quinoline derivatives. It has been studied for its potential applications in scientific research, particularly in the field of pharmacology. NTPQ is synthesized using a specific method, which involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 2-chloroquinoline-3-thiol.

Mechanism of Action

The mechanism of action of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system. By inhibiting the activity of these enzymes, 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline may increase the levels of acetylcholine in the brain, which may lead to improved cognitive function.
Biochemical and Physiological Effects
2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has been reported to have several biochemical and physiological effects. It has been shown to have antimicrobial, anticancer, and antifungal activities. 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has also been reported to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has been reported to have an anti-inflammatory and analgesic effect.

Advantages and Limitations for Lab Experiments

2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has several advantages for lab experiments. It has a high yield and purity when synthesized using the specific method described above. It has also been shown to have a wide range of biological activities, which makes it a useful compound for studying various biological processes. However, there are also limitations to using 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline may have toxic effects on certain cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline. One direction is to further investigate its mechanism of action and its potential use as an anti-inflammatory and analgesic agent. Another direction is to explore its potential use as an antimicrobial, anticancer, and antifungal agent. Additionally, future studies could investigate the toxic effects of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline on different cell types and determine its safety for use in humans. Finally, further research could investigate the potential use of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline in combination with other compounds for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 2-chloroquinoline-3-thiol. The reaction is catalyzed by copper powder in the presence of potassium carbonate and dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline. This synthesis method has been reported to have a high yield and purity of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline.

Scientific Research Applications

2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been reported to have antimicrobial, anticancer, and antifungal activities. 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has also been studied for its potential use as an anti-inflammatory and analgesic agent. Additionally, 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has been reported to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O2S/c17-16(18,19)11-6-7-14(13(9-11)21(22)23)24-15-8-5-10-3-1-2-4-12(10)20-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLFXSMGWFAOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.